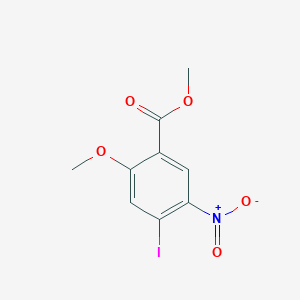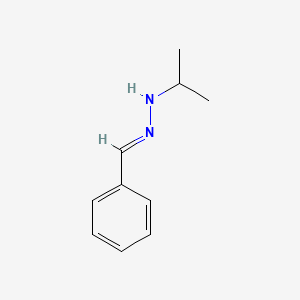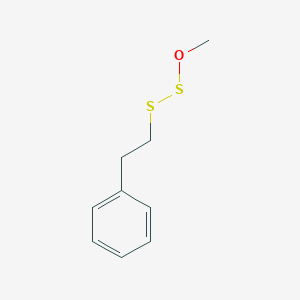
1-Methoxy-2-phenethyldisulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-phenethyldisulfane is an organic compound characterized by the presence of a methoxy group and a phenethyl group attached to a disulfane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-phenethyldisulfane can be synthesized through several methods. One common approach involves the reaction of 2-phenylethanethiol with methanesulfenyl chloride under controlled conditions. The reaction typically proceeds as follows:
C6H5CH2CH2SH+CH3SCl→C6H5CH2CH2S-SCH3+HCl
The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-phenethyldisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the disulfane bond can be achieved using reducing agents like lithium aluminum hydride, yielding thiols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-2-phenethyldisulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methoxy-2-phenethyldisulfane exerts its effects depends on the specific application. In biological systems, it may interact with cellular thiols, leading to the formation of mixed disulfides and affecting redox balance. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile tool in modulating biochemical pathways.
Comparison with Similar Compounds
1-Methoxy-2-phenylethylamine: Similar structure but with an amine group instead of a disulfane.
2-Phenylethanethiol: Lacks the methoxy group and has a thiol group instead.
Diphenyl disulfide: Contains two phenyl groups attached to a disulfane backbone.
Uniqueness: 1-Methoxy-2-phenethyldisulfane is unique due to the presence of both a methoxy group and a phenethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.
Properties
Molecular Formula |
C9H12OS2 |
|---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
2-(methoxydisulfanyl)ethylbenzene |
InChI |
InChI=1S/C9H12OS2/c1-10-12-11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
YXAFNMJVJQBDGG-UHFFFAOYSA-N |
Canonical SMILES |
COSSCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)
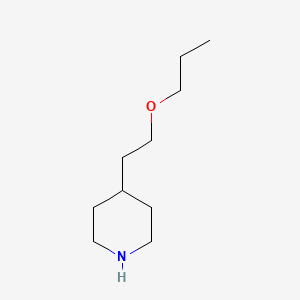
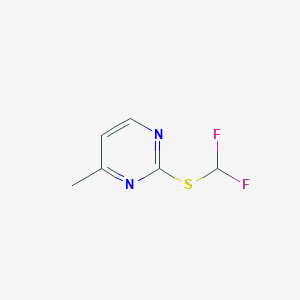
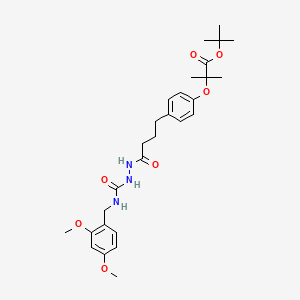
![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12848876.png)

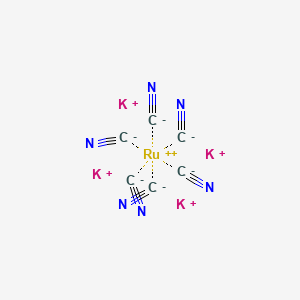
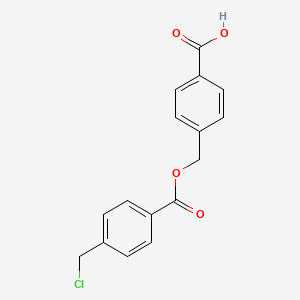
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
